N-(4-chlorophenyl)-2-[1-oxo-4-(piperidin-1-yl)-1,2-dihydrophthalazin-2-yl]acetamide
Description
This compound belongs to the phthalazinone-acetamide class, characterized by a 1,2-dihydrophthalazin-1-one core substituted at position 4 with a piperidin-1-yl group and linked to an N-(4-chlorophenyl)acetamide moiety. The phthalazinone scaffold is notable for its role in kinase inhibition and modulation of G-protein-coupled receptors (GPCRs) due to its planar aromatic structure and hydrogen-bonding capabilities . The piperidinyl substituent enhances solubility through its amine functionality, while the 4-chlorophenyl group contributes to lipophilicity and target-binding specificity.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(1-oxo-4-piperidin-1-ylphthalazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2/c22-15-8-10-16(11-9-15)23-19(27)14-26-21(28)18-7-3-2-6-17(18)20(24-26)25-12-4-1-5-13-25/h2-3,6-11H,1,4-5,12-14H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOZNZKTRNJAFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-[1-oxo-4-(piperidin-1-yl)-1,2-dihydrophthalazin-2-yl]acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine moiety, which is common in many pharmacologically active substances. The presence of the 4-chlorophenyl group and the dihydrophthalazine structure contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Many derivatives have shown significant antibacterial effects against various strains.
- Anticancer Properties : Certain compounds within the same class have demonstrated cytotoxic effects against cancer cell lines.
- Enzyme Inhibition : Compounds similar to this compound have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase.
Antimicrobial Activity
A study evaluated the antimicrobial effects of synthesized compounds related to this class. The results indicated that several derivatives exhibited strong activity against bacterial strains like Salmonella typhi and Bacillus subtilis, with some compounds showing comparable efficacy to standard antibiotics like ciprofloxacin .
Anticancer Activity
In vitro studies assessed the anticancer potential using MTT assays. Compounds similar to this compound demonstrated moderate cytotoxicity against various cancer cell lines, although they were less potent than established chemotherapeutic agents such as 5-fluorouracil .
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor was investigated. For instance, derivatives showed significant inhibition of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases . The IC50 values for some derivatives indicated strong inhibitory activity, suggesting potential therapeutic applications in conditions like Alzheimer's disease.
Data Table: Summary of Biological Activities
| Activity Type | Tested Compound | Effectiveness | Standard Comparison |
|---|---|---|---|
| Antimicrobial | Various derivatives | Strong against S. typhi | Comparable to ciprofloxacin |
| Anticancer | Similar piperidine derivatives | Moderate cytotoxicity | Less potent than 5-fluorouracil |
| Enzyme Inhibition | Acetylcholinesterase inhibitors | Strong inhibition | Significant compared to controls |
Case Studies
Several case studies have documented the synthesis and evaluation of compounds related to this compound. For instance:
- Synthesis and Antimicrobial Evaluation : A series of compounds were synthesized and tested against multiple bacterial strains. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy.
- Cytotoxicity Assessment : Another study focused on evaluating the cytotoxic effects on human cancer cell lines, providing insights into structure–activity relationships that could guide future drug development.
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The following table summarizes structural and physicochemical differences between the target compound and its analogs:
*Estimated based on molecular formula. †Predicted using analogous substituent contributions. ‡Calculated via fragment-based methods.
Pharmacological and Physicochemical Insights
Substituent Effects on Lipophilicity :
- The target compound’s piperidinyl group reduces XlogP (~3.2) compared to the phenyl-substituted analog (XlogP 3.8) , enhancing aqueous solubility. The pyridinylmethyl substituent in further lowers XlogP (2.9) due to polar pyridine nitrogen.
- The benzoxazin-substituted analog exhibits moderate lipophilicity (XlogP 3.4), balancing aromatic and heterocyclic contributions.
Hydrogen-Bonding and Target Binding: The target compound’s phthalazinone core provides two hydrogen-bond acceptors (carbonyl and ring nitrogen), critical for interactions with kinase ATP-binding pockets. The N-(4-chlorophenyl) group may engage in hydrophobic interactions, as seen in GPCR ligands .
Metabolic Stability :
- Fluorine substitution in (2-fluorophenyl) may enhance metabolic stability compared to chlorine, as C-F bonds resist oxidative degradation.
- Piperidine rings, as in the target compound, are prone to N-oxidation, which could limit bioavailability unless stabilized by steric hindrance.
Synthetic Accessibility :
- The phenyl-substituted analog is commercially available (CAS 866153-80-2) and widely used in screening libraries, suggesting straightforward synthesis. In contrast, the pyridinylmethyl and benzoxazin derivatives require multi-step functionalization, increasing complexity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
